Cas no 23264-08-6 (Benzeneethanethioamide,N,N-bis(1-methylethyl)-)

Benzeneethanethioamide,N,N-bis(1-methylethyl)- structure
23264-08-6 structure
Product name:Benzeneethanethioamide,N,N-bis(1-methylethyl)-
CAS No:23264-08-6
MF:C14H21NS
MW:235.38824
CID:251899
PubChem ID:12394705

Benzeneethanethioamide,N,N-bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanethioamide,N,N-bis(1-methylethyl)-
    • Acetamide,N,N-diisopropyl-2-phenylthio- (8CI)
    • 2-phenyl-N,N-di(propan-2-yl)ethanethioamide
    • Phenyl-N,N-di(propan-2-yl)ethanethioamide
    • 23264-08-6
    • DTXSID40496145
    • Inchi: InChI=1S/C14H21NS/c1-11(2)15(12(3)4)14(16)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
    • InChI Key: AOSNVGWCFLEGMS-UHFFFAOYSA-N
    • SMILES: CC(N(C(CC1=CC=CC=C1)=S)C(C)C)C

Computed Properties

  • Exact Mass: 235.13963
  • Monoisotopic Mass: 235.13947085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • PSA: 3.24

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